molecular formula C20H26N2O5S B284582 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B284582
M. Wt: 406.5 g/mol
InChI Key: HBRJUSXFTNPSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide, also known as DMSA-Ph, is a small molecule that has been widely used in scientific research due to its unique chemical properties. DMSA-Ph is a sulfonamide derivative that contains two aromatic rings and an amide group, which makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide is not fully understood. However, it has been reported that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide can inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB. It has also been reported that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has been reported to exhibit anti-oxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are some limitations to the use of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide in lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, it has been reported to exhibit cytotoxicity at high concentrations.

Future Directions

There are several future directions for the use of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide in scientific research. One possible direction is the development of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide derivatives with improved solubility and bioavailability. Moreover, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide can be used as a starting material for the synthesis of other biologically active compounds, which can be tested for their potential therapeutic applications.
Conclusion:
In conclusion, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide is a small molecule that has been widely used in scientific research due to its unique chemical properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, but there are some limitations to its use. There are several future directions for the use of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide in scientific research, which can lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide involves the reaction of 5-aminosalicylic acid with diethyl sulfamoyl chloride, followed by the reaction with 4-methylphenol and 2-chloroacetyl chloride. The final product is obtained by the reaction of the intermediate with sodium methoxide in methanol. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research due to its unique chemical properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Moreover, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide has been used as a starting material for the synthesis of other biologically active compounds.

properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O5S/c1-5-22(6-2)28(24,25)17-11-12-19(26-4)18(13-17)21-20(23)14-27-16-9-7-15(3)8-10-16/h7-13H,5-6,14H2,1-4H3,(H,21,23)

InChI Key

HBRJUSXFTNPSFP-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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